molecular formula C16H23ClN2O3 B3960999 ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride

ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride

Cat. No. B3960999
M. Wt: 326.82 g/mol
InChI Key: IQPRZLTVPYEAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride, also known as EPPB, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of benzocaine, which is a local anesthetic commonly used in medical practice. EPPB has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of specific proteins and enzymes. It has been shown to bind to the p53 and MDM2 proteins, preventing their interaction and leading to the activation of the p53 pathway. This compound has also been found to inhibit the activity of HDAC6, leading to changes in the acetylation of specific proteins.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects, reducing the loss of neurons in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride in laboratory experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for extended periods of time. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research involving ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride. One area of interest is the development of this compound analogs with improved properties, such as increased solubility or potency. Another area of interest is the study of the role of this compound in other disease pathways, such as inflammation or metabolic disorders. Finally, this compound may have potential as a therapeutic agent for the treatment of cancer or neurodegenerative diseases, and further research in this area is warranted.

Scientific Research Applications

Ethyl 4-[(1-piperidinylacetyl)amino]benzoate hydrochloride has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of the protein-protein interaction between p53 and MDM2, which is an important pathway in cancer development. This compound has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of cell growth and differentiation. In addition, this compound has been used to study the role of the protein SIRT2 in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-2-21-16(20)13-6-8-14(9-7-13)17-15(19)12-18-10-4-3-5-11-18;/h6-9H,2-5,10-12H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPRZLTVPYEAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909989
Record name Ethyl 4-[2-(piperidin-1-yl)acetamido]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106360-45-6
Record name Ethyl 4-[2-(piperidin-1-yl)acetamido]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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